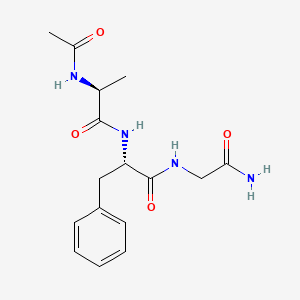
N-Acetyl-L-alanyl-L-phenylalanylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanyl-L-phenylalanylglycinamide is a synthetic peptide compound It is composed of three amino acids: alanine, phenylalanine, and glycine, with an acetyl group attached to the alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenylalanine side chain.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified peptide with oxidized residues.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
N-Acetyl-L-alanyl-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-L-phenylalanylglycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can enhance the peptide’s stability and bioavailability, while the specific amino acid sequence can determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative with only one amino acid.
N-Acetyl-L-alanyl-L-phenylalanine: A dipeptide with similar properties but lacking the glycine residue.
N-Acetyl-L-alanyl-L-phenylalanylglycine: A closely related compound with a similar structure.
Uniqueness
N-Acetyl-L-alanyl-L-phenylalanylglycinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its stability, solubility, and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for various studies.
Properties
CAS No. |
52134-72-2 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(19-11(2)21)15(23)20-13(16(24)18-9-14(17)22)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,22)(H,18,24)(H,19,21)(H,20,23)/t10-,13-/m0/s1 |
InChI Key |
MLFHQKXDNRNLII-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



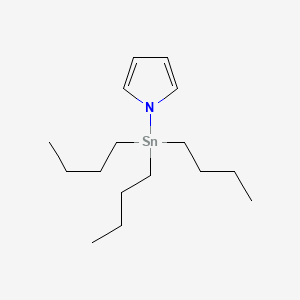
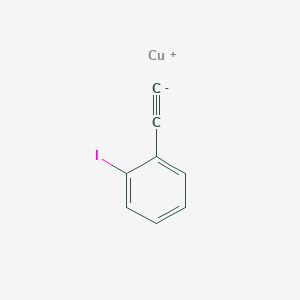

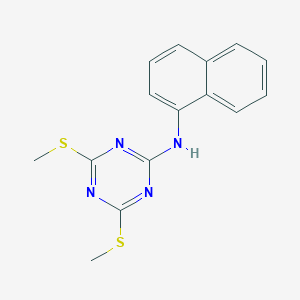
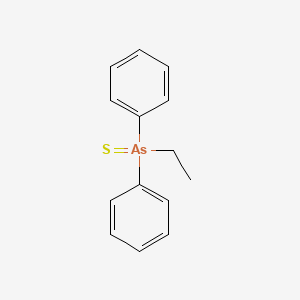
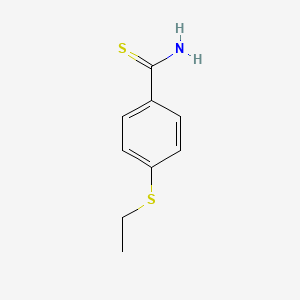

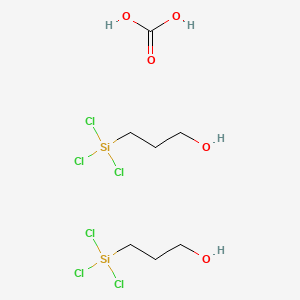
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

